Cas no 1491415-09-8 (4-(3-methyl-1-benzofuran-2-yl)butan-1-amine)

4-(3-Methyl-1-benzofuran-2-yl)butan-1-amine is a benzofuran-derived amine compound characterized by its unique structural framework, combining a methyl-substituted benzofuran moiety with a butylamine chain. This configuration imparts potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The compound’s aromatic benzofuran core may enhance binding affinity in target interactions, while the flexible amine-terminated alkyl chain offers functional versatility for further derivatization. Its synthetic accessibility and stability under standard conditions make it a practical intermediate for exploratory chemistry. Researchers value its balanced lipophilicity and polarity, which may optimize pharmacokinetic properties in drug discovery applications.
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine structure
1491415-09-8 structure
商品名:4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
CAS番号:1491415-09-8
MF:C13H17NO
メガワット:203.280183553696
CID:6370093
PubChem ID:82264271

4-(3-methyl-1-benzofuran-2-yl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
    • EN300-1799485
    • 1491415-09-8
    • インチ: 1S/C13H17NO/c1-10-11-6-2-3-8-13(11)15-12(10)7-4-5-9-14/h2-3,6,8H,4-5,7,9,14H2,1H3
    • InChIKey: RWAGJOOQWWCWKW-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC=CC=2C(C)=C1CCCCN

計算された属性

  • せいみつぶんしりょう: 203.131014166g/mol
  • どういたいしつりょう: 203.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

4-(3-methyl-1-benzofuran-2-yl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1799485-2.5g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
2.5g
$3304.0 2023-09-19
Enamine
EN300-1799485-0.05g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
0.05g
$1417.0 2023-09-19
Enamine
EN300-1799485-10g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
10g
$7250.0 2023-09-19
Enamine
EN300-1799485-0.25g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
0.25g
$1551.0 2023-09-19
Enamine
EN300-1799485-10.0g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
10g
$7250.0 2023-06-02
Enamine
EN300-1799485-1.0g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
1g
$1686.0 2023-06-02
Enamine
EN300-1799485-5.0g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
5g
$4890.0 2023-06-02
Enamine
EN300-1799485-0.5g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
0.5g
$1619.0 2023-09-19
Enamine
EN300-1799485-0.1g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
0.1g
$1484.0 2023-09-19
Enamine
EN300-1799485-1g
4-(3-methyl-1-benzofuran-2-yl)butan-1-amine
1491415-09-8
1g
$1686.0 2023-09-19

4-(3-methyl-1-benzofuran-2-yl)butan-1-amine 関連文献

4-(3-methyl-1-benzofuran-2-yl)butan-1-amineに関する追加情報

4-(3-Methyl-1-Benzofuran-2-yl)Butan-1-Amine: A Comprehensive Overview

The compound 4-(3-methyl-1-benzofuran-2-yl)butan-1-amine (CAS No. 1491415-09-8) is a structurally unique organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which have garnered considerable attention due to their diverse biological activities and applications in drug design. The molecule consists of a benzofuran ring system substituted with a methyl group at the 3-position and a butanamine chain at the 2-position, making it a promising candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of benzofuran derivatives in the development of bioactive molecules. The benzofuran core is known for its ability to interact with various biological targets, including enzymes, receptors, and ion channels. The substitution pattern of this compound, particularly the presence of a methyl group and an amine-containing side chain, enhances its versatility and potential for modulation of biological systems. Researchers have demonstrated that such substitutions can significantly influence the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug development.

The synthesis of 4-(3-methyl-1-benzofuran-2-yl)butan-1-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzofuran ring through cyclization reactions, followed by selective substitution at the 3-position with a methyl group and subsequent coupling with a butanamine moiety. Recent advancements in catalysis, such as the use of transition metal catalysts and microwave-assisted synthesis, have enabled more efficient and scalable production of this compound. These methods not only improve yield but also reduce reaction times, making the synthesis process more economically viable.

In terms of pharmacological activity, 4-(3-methyl-1-benzofuran-2-yl)butan-1-amine has shown promising results in preclinical studies. For instance, research has indicated that this compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-kB (nuclear factor kappa B). Additionally, it has demonstrated moderate activity against certain cancer cell lines, suggesting potential applications in oncology. These findings underscore the importance of further investigation into its mechanism of action and therapeutic potential.

The structural flexibility of 4-(3-methyl-1-benzofuran-2-yil)butan-amine also makes it an attractive scaffold for drug design. By modifying the substituents on the benzofuran ring or altering the length and functionalization of the butanamine chain, chemists can explore a wide range of biological activities. For example, introducing electron-withdrawing groups or increasing the hydrophobicity of the molecule could enhance its binding affinity to specific targets. Such modifications are currently being explored in academic and industrial settings to develop next-generation therapeutics.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have been instrumental in characterizing this compound. These methods provide detailed insights into its molecular structure, stereochemistry, and conformational preferences. Understanding these aspects is crucial for optimizing its bioavailability and ensuring its stability during formulation development.

In conclusion, 4-(3-methyl-l-benzofuran-z-yil)butan-amine represents a valuable addition to the arsenal of bioactive compounds being explored for therapeutic applications. Its unique structure, coupled with advancements in synthetic methodology and pharmacological research, positions it as a promising candidate for future drug discovery efforts. As research continues to uncover its full potential, this compound may play a pivotal role in addressing unmet medical needs across various therapeutic areas.

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